Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
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Overview
Description
Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with a dichlorophenyl and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the reaction of 2,3-dichlorophenylhydrazine with phenylacetylene in the presence of a copper catalyst to form the triazole ring. This intermediate is then reacted with benzoyl chloride to form the final benzamide compound. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and temperatures around 60°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or triazoles.
Scientific Research Applications
Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The dichlorophenyl and phenyl groups further enhance its reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
830336-14-6 |
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Molecular Formula |
C21H14Cl2N4O |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N4O/c22-16-12-7-13-17(18(16)23)27-25-19(14-8-3-1-4-9-14)20(26-27)24-21(28)15-10-5-2-6-11-15/h1-13H,(H,24,26,28) |
InChI Key |
LPOTVPUXCOZNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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